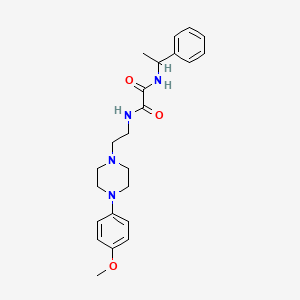

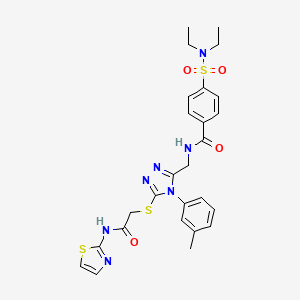

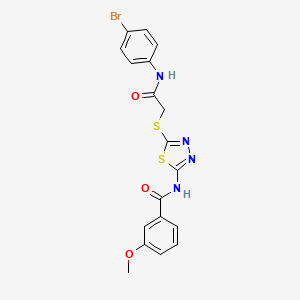

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide, commonly known as MEOP or MEOP-OH, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MEOP-OH is a derivative of piperazine and has been shown to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonism and Binding Affinity

Studies have identified compounds with structural similarities to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide, examining their effects on serotonin (5-HT) receptors. For instance, WAY-100635 has been noted for its potent and selective antagonism at the 5-HT1A receptor, providing insights into the inhibitory actions on 5-HT neuronal firing. This has implications for understanding the modulation of serotonin signaling and its potential therapeutic applications in neuropsychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).

Synthesis and Bioactivity in HIV-1 Inhibition

Analogues of the compound have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, showcasing the chemical versatility and potential therapeutic value of derivatives in antiviral research. Such studies contribute to the development of novel non-nucleoside HIV-1 reverse transcriptase inhibitors, expanding the arsenal against HIV/AIDS (Romero et al., 1994).

Enhancement of Selectivity and Affinity

Research into analogues of serotonin antagonists similar to this compound has led to modifications improving selectivity and affinity for targeted receptors. Such efforts aim to refine the pharmacological profile of these compounds, minimizing off-target effects and enhancing therapeutic potential (Raghupathi et al., 1991).

Applications in PET Imaging

The development and application of radiolabeled antagonists for PET imaging of serotonin receptors have been explored, highlighting the compound's relevance in neuroimaging studies. This research aids in the non-invasive study of the serotonergic system in vivo, contributing to our understanding of various neurological and psychiatric conditions (Plenevaux et al., 2000).

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-18(19-6-4-3-5-7-19)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)20-8-10-21(30-2)11-9-20/h3-11,18H,12-17H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPHSTWNYOCKPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)

![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)

![(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2415437.png)

![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2415447.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2415451.png)